![molecular formula C10H9N5S B2413270 8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine CAS No. 40277-38-1](/img/structure/B2413270.png)
8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine
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Description
8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine is a heterocyclic organic compound that has a wide range of applications in various scientific fields. It is an important building block for many organic compounds, and its structure and properties make it a valuable tool for scientists. This compound has been studied extensively in the past few decades, and its uses range from synthetic organic chemistry to medicinal chemistry.
Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antibacterial properties. Notably, compounds 6b and 6c exhibited high antibacterial activity against Staphylococcus aureus (IZ = 21 mm, MIC = 62.5 μg/ml, MBC = 125 μg/ml for 6b; IZ = 21 mm, MIC = MBC = 125 μg/ml for 6c) .
- This suggests that 8,9,10,11-Tetrahydro1benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine derivatives could be explored further as potential antibacterial agents.
- Understanding the reactivity of 8,9,10,11-Tetrahydro1benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine can provide insights into its potential biological roles.
Antibacterial Activity
Bioorganic Chemistry
properties
IUPAC Name |
10-thia-3,4,5,6,8-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-2-4-7-6(3-1)8-9-12-13-14-15(9)5-11-10(8)16-7/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSZEAJBPAOIRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine |
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